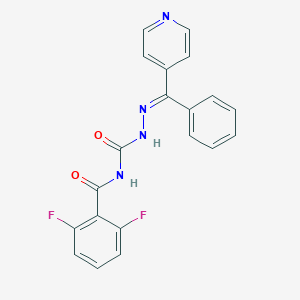![molecular formula C23H18Cl2N2OS B287821 (9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287821.png)
(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as CTQ and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CTQ is not fully understood. However, studies have suggested that CTQ induces apoptosis in cancer cells by activating the caspase cascade. CTQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, CTQ has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
CTQ has been shown to have various biochemical and physiological effects. Studies have shown that CTQ can induce apoptosis in cancer cells by activating the caspase cascade. CTQ has also been shown to inhibit the activity of topoisomerase II and dihydrofolate reductase. Additionally, CTQ has been found to inhibit the growth of cancer cells in vitro and in vivo. CTQ has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CTQ in lab experiments is its potential applications in cancer research. CTQ has been shown to exhibit anticancer properties and can induce apoptosis in cancer cells. CTQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CTQ has been found to have antibacterial and antifungal properties. However, one of the limitations of using CTQ in lab experiments is its limited solubility in water. This can make it difficult to dissolve CTQ in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on CTQ. One possible direction is the development of CTQ derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of CTQ, particularly its interactions with topoisomerase II and dihydrofolate reductase. Additionally, further studies are needed to evaluate the efficacy of CTQ in animal models of cancer and to determine its potential applications in other areas of medicine, such as infectious diseases.
Synthesemethoden
The synthesis of CTQ has been achieved using various methods. One of the methods involves the reaction of 4-chloroaniline and 4-chlorobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is then refluxed in ethanol to obtain CTQ. Another method involves the reaction of 4-chlorobenzaldehyde and 2-aminobenzothiazole in the presence of acetic acid and ethanol. The reaction mixture is then refluxed to obtain CTQ.
Wissenschaftliche Forschungsanwendungen
CTQ has potential applications in scientific research, particularly in the field of medicine. Studies have shown that CTQ exhibits anticancer properties and can induce apoptosis in cancer cells. CTQ has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CTQ has been shown to have antibacterial and antifungal properties. It has been found to be effective against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
Molekularformel |
C23H18Cl2N2OS |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
(9E)-5-(4-chlorophenyl)-9-[(4-chlorophenyl)methylidene]-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one |
InChI |
InChI=1S/C23H18Cl2N2OS/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(16)26-23-27(20(28)13-29-23)22(19)15-6-10-18(25)11-7-15/h4-12,22H,1-3,13H2/b16-12+ |
InChI-Schlüssel |
ANVCILZLLNXAGY-FOWTUZBSSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Cl |
SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287741.png)
![5-amino-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287742.png)
![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)